Cas no 2228427-45-8 (3-(2,5-difluoro-4-nitrophenyl)propane-1-thiol)

3-(2,5-Difluoro-4-nitrophenyl)propane-1-thiol is a fluorinated aromatic thiol compound featuring a nitro substituent, offering unique reactivity for applications in organic synthesis and materials science. The presence of fluorine atoms enhances its electron-withdrawing properties, making it valuable in nucleophilic aromatic substitution reactions or as a building block for functionalized materials. The thiol group provides a versatile handle for conjugation, enabling its use in self-assembled monolayers (SAMs) or surface modifications. Its structural features—combining fluorine, nitro, and thiol functionalities—make it suitable for specialized applications in pharmaceuticals, agrochemicals, or advanced material design. The compound’s purity and stability are critical for reproducible results in research and industrial settings.
3-(2,5-difluoro-4-nitrophenyl)propane-1-thiol structure
2228427-45-8 structure
商品名:3-(2,5-difluoro-4-nitrophenyl)propane-1-thiol
CAS番号:2228427-45-8
MF:C9H9F2NO2S
メガワット:233.235068082809
CID:6553238
PubChem ID:165722549

3-(2,5-difluoro-4-nitrophenyl)propane-1-thiol 化学的及び物理的性質

名前と識別子

    • 3-(2,5-difluoro-4-nitrophenyl)propane-1-thiol
    • 2228427-45-8
    • EN300-1786709
    • インチ: 1S/C9H9F2NO2S/c10-7-5-9(12(13)14)8(11)4-6(7)2-1-3-15/h4-5,15H,1-3H2
    • InChIKey: XWOHPQDPESYUFO-UHFFFAOYSA-N
    • ほほえんだ: SCCCC1C=C(C(=CC=1F)[N+](=O)[O-])F

計算された属性

  • せいみつぶんしりょう: 233.03220603g/mol
  • どういたいしつりょう: 233.03220603g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 225
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 46.8Ų

3-(2,5-difluoro-4-nitrophenyl)propane-1-thiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1786709-1.0g
3-(2,5-difluoro-4-nitrophenyl)propane-1-thiol
2228427-45-8
1g
$928.0 2023-06-02
Enamine
EN300-1786709-0.05g
3-(2,5-difluoro-4-nitrophenyl)propane-1-thiol
2228427-45-8
0.05g
$780.0 2023-09-19
Enamine
EN300-1786709-10.0g
3-(2,5-difluoro-4-nitrophenyl)propane-1-thiol
2228427-45-8
10g
$3992.0 2023-06-02
Enamine
EN300-1786709-0.25g
3-(2,5-difluoro-4-nitrophenyl)propane-1-thiol
2228427-45-8
0.25g
$855.0 2023-09-19
Enamine
EN300-1786709-5.0g
3-(2,5-difluoro-4-nitrophenyl)propane-1-thiol
2228427-45-8
5g
$2692.0 2023-06-02
Enamine
EN300-1786709-0.1g
3-(2,5-difluoro-4-nitrophenyl)propane-1-thiol
2228427-45-8
0.1g
$817.0 2023-09-19
Enamine
EN300-1786709-10g
3-(2,5-difluoro-4-nitrophenyl)propane-1-thiol
2228427-45-8
10g
$3992.0 2023-09-19
Enamine
EN300-1786709-0.5g
3-(2,5-difluoro-4-nitrophenyl)propane-1-thiol
2228427-45-8
0.5g
$891.0 2023-09-19
Enamine
EN300-1786709-1g
3-(2,5-difluoro-4-nitrophenyl)propane-1-thiol
2228427-45-8
1g
$928.0 2023-09-19
Enamine
EN300-1786709-5g
3-(2,5-difluoro-4-nitrophenyl)propane-1-thiol
2228427-45-8
5g
$2692.0 2023-09-19

3-(2,5-difluoro-4-nitrophenyl)propane-1-thiol 関連文献

3-(2,5-difluoro-4-nitrophenyl)propane-1-thiolに関する追加情報

3-(2,5-Difluoro-4-Nitrophenyl)Propane-1-Thiol: A Comprehensive Overview

3-(2,5-Difluoro-4-Nitrophenyl)Propane-1-Thiol, also known by its CAS number 2228427-45-8, is a compound of significant interest in the fields of organic chemistry and materials science. This molecule is characterized by its unique structure, which combines a thiol group (-SH) with a substituted phenyl ring containing fluorine and nitro functionalities. The combination of these groups imparts distinctive chemical and physical properties, making it a valuable compound for various applications.

The molecular structure of 3-(2,5-Difluoro-4-Nitrophenyl)Propane-1-Thiol consists of a propane backbone attached to a phenyl ring that is substituted with two fluorine atoms at the 2 and 5 positions and a nitro group at the 4 position. This arrangement not only enhances the molecule's stability but also contributes to its reactivity in different chemical environments. The thiol group at the terminal position of the propane chain plays a crucial role in determining the compound's behavior in reactions, particularly in nucleophilic substitutions and additions.

Recent studies have highlighted the potential of 3-(2,5-Difluoro-4-Nitrophenyl)Propane-1-Thiol in the development of advanced materials, such as sensors and catalysts. The fluorine and nitro groups on the phenyl ring are known to enhance electron-withdrawing effects, which can significantly influence the electronic properties of the molecule. This makes it an attractive candidate for applications in electronics and optoelectronics, where precise control over electronic behavior is essential.

In terms of synthesis, 3-(2,5-Difluoro-4-Nitrophenyl)Propane-1-Thiol can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. Researchers have explored these methods to optimize reaction conditions, such as temperature and solvent selection, to achieve high yields and purity levels. The use of microwave-assisted synthesis has also been reported as an efficient approach for synthesizing this compound, reducing reaction times while maintaining product quality.

The applications of 3-(2,5-Difluoro-4-Nitrophenyl)Propane-1-Thiol extend beyond materials science into areas such as drug discovery and agrochemicals. Its ability to act as a nucleophile or electrophile depending on the reaction conditions makes it versatile in organic synthesis. For instance, it has been used as an intermediate in the synthesis of bioactive compounds with potential anti-inflammatory and anticancer properties.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 3-(2,5-Difluoro-4-Nitrophenyl)Propane-1-Thiol. Density functional theory (DFT) calculations have been employed to study its molecular orbitals and interaction patterns with other molecules. These studies have revealed that the compound exhibits strong electron-withdrawing characteristics due to the combined effects of the fluorine atoms and nitro group on the phenyl ring.

In conclusion, 3-(2,5-Difluoro-4-Nitrophenyl)Propane-1-Thiol, CAS number 2228427-45-8, is a multifaceted compound with promising applications across various scientific domains. Its unique structure and reactivity make it an invaluable tool for researchers aiming to develop innovative materials and compounds with tailored properties.

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